![molecular formula C5H6Cl3O3P B14140347 [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride CAS No. 88788-34-5](/img/structure/B14140347.png)
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloromethyl group, a dihydro-1,4-dioxin ring, and a phosphonic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced technologies and equipment can further enhance the production process, making it more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in treating various diseases.
Mechanism of Action
The mechanism of action of [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding these mechanisms is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloromethyl derivatives and phosphonic dichlorides, such as:
- [4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one]
- [5-Bromo derivatives of indole phytoalexins]
- [Various α-halo ethers]
Uniqueness
What sets [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
88788-34-5 |
|---|---|
Molecular Formula |
C5H6Cl3O3P |
Molecular Weight |
251.43 g/mol |
IUPAC Name |
2-(chloromethyl)-5-dichlorophosphoryl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C5H6Cl3O3P/c6-1-4-2-11-5(3-10-4)12(7,8)9/h3-4H,1-2H2 |
InChI Key |
VCIAWDIKCROMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=C(O1)P(=O)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


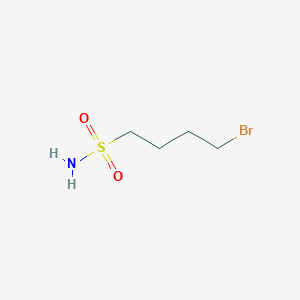
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)

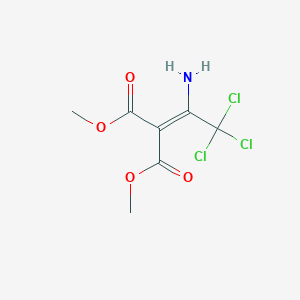
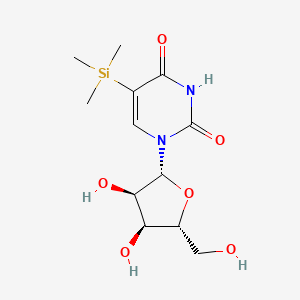
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
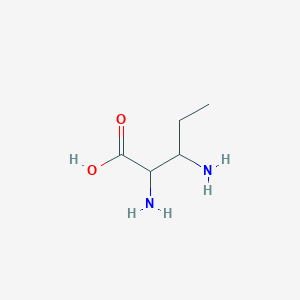
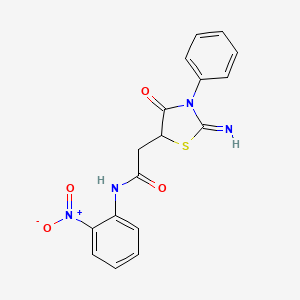
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
